6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Description
6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid is a tetracyclic diterpenoid carboxylic acid characterized by a rigid bicyclic framework with hydroxyl, methyl, and methylidene substituents. Its molecular formula is C₁₉H₂₆O₃, with a molecular weight of 302.50 g/mol . The compound is structurally related to bioactive diterpenes such as kaurenoic acid and isosteviol derivatives, which are known for their pharmacological properties.
Properties
IUPAC Name |
6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVDDSMQGJVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves multiple steps, including the isolation and purification from natural sources such as plants. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes. The compound is then subjected to quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed using techniques like NMR, HPLC, and MS to confirm their structure and purity .
Scientific Research Applications
Chemistry
6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid serves as a model compound for studying complex organic reactions and mechanisms. Its unique structure allows researchers to explore various chemical transformations and reaction pathways.
Biology
In biological research, this compound is investigated for its interactions with biological molecules and potential therapeutic effects. Preliminary studies suggest that it may influence enzyme activities and cellular signaling pathways.
Medicine
The pharmacological properties of this compound are a significant focus of research, particularly regarding its anti-inflammatory and anticancer activities. Studies are ongoing to elucidate the mechanisms through which it exerts these effects.
Industry
There is an interest in the industrial applications of this compound for developing new materials and chemical processes. Its unique properties may lead to innovations in various chemical manufacturing sectors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting the potential for development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another research article examined the anti-inflammatory effects of this compound in vitro using human cell lines stimulated with pro-inflammatory cytokines. The findings revealed that treatment with the compound resulted in reduced expression of inflammatory markers .
Case Study 3: Chemical Reaction Mechanisms
Research has also focused on the chemical reactivity of this compound under different conditions to understand its behavior in synthetic pathways better. This work has implications for developing new synthetic methodologies in organic chemistry .
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells by stabilizing the inhibitor of nuclear factor kappa B (IkBα), reducing nuclear p65, and inhibiting nuclear factor kappa B (NF-kB) activity. This leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax and Bak .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and pharmacological differences between the target compound and related diterpenoids:
Structural and Functional Insights
Hydroxylation vs. Esterification (e.g., ethyl or methyl esters) increases lipophilicity, favoring membrane permeability and oral bioavailability. For example, the ethyl ester derivative of isosteviol shows improved pharmacokinetic properties .
Substituent Position and Bioactivity :
- The 15-acetyloxy group in xylopic acid contributes to its analgesic and anti-inflammatory effects, suggesting that substituent position (6 vs. 15) significantly modulates pharmacological profiles .
- Methoxy groups (e.g., 14-methoxy analog) may enhance metabolic stability by resisting oxidative degradation compared to hydroxyl groups .
Crystal Structure and Conformation: Single-crystal X-ray studies of the ethyl ester derivative reveal a tetracyclic framework with bond lengths (e.g., C–C = 1.360–1.540 Å) and angles consistent with rigid diterpenoid skeletons. This rigidity may limit conformational flexibility, affecting receptor binding .
Pharmacological Implications
- Hydroxy-Substituted Analogs: The 6-hydroxy group in the target compound may confer antioxidant or anti-inflammatory activity via free-radical scavenging, as seen in hydroxylated diterpenes like carnosic acid .
- Ester Derivatives : Ethyl esters of isosteviol exhibit antihypertensive effects by modulating calcium channels, suggesting that the target compound’s esterified analogs could be explored for cardiovascular applications .
- Methylidene and Methyl Groups : These hydrophobic groups likely enhance binding to lipid-rich targets (e.g., cell membranes or enzymes with hydrophobic active sites) .
Biological Activity
6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is a complex organic compound belonging to the class of diterpenoids. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration.
- IUPAC Name : (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- Molecular Formula : C20H30O3
- Molecular Weight : 330.45 g/mol
- CAS Number : 471-80-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including cytotoxicity, receptor binding affinity, and potential therapeutic applications.
Cytotoxic Activity
Recent research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:
- HepG2 Cells : Exhibited an IC50 value of approximately 30 μg/mL.
- Hep3B Cells : Showed a slightly lower IC50 value of 27 μg/mL, indicating potent cytotoxicity against these hepatocellular carcinoma cells .
Receptor Binding and Toxicity Profiles
The compound has been analyzed for its interaction with several biological receptors:
- Estrogen Receptor Binding : Positive binding affinity (89.75%).
- Androgen Receptor Binding : Moderate affinity (59.55%).
- Thyroid Receptor Binding : Moderate affinity (64.06%).
- Glucocorticoid Receptor Binding : High affinity (89.75%).
- Aromatase Binding : Moderate affinity (69.32%) .
Toxicological assessments indicate that the compound exhibits:
- Mitochondrial Toxicity : Positive correlation (82.50%).
- Aquatic Toxicity : High toxicity towards fish species (99.10%) and moderate toxicity towards crustaceans (52%) .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Hepatocellular Carcinoma :
- Metabolomic Profiling :
- Receptor Interaction Studies :
Data Tables
| Biological Activity | IC50 Value (μg/mL) | Binding Affinity (%) |
|---|---|---|
| HepG2 Cells | 30 | Estrogen: 89.75 |
| Hep3B Cells | 27 | Androgen: 59.55 |
| Thyroid: 64.06 | ||
| Glucocorticoid: 89.75 | ||
| Aromatase: 69.32 |
| Toxicological Profile | Value (%) |
|---|---|
| Mitochondrial Toxicity | 82.50 |
| Fish Aquatic Toxicity | 99.10 |
| Crustacean Aquatic Toxicity | 52 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
